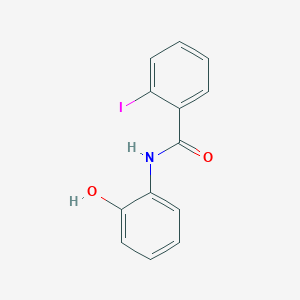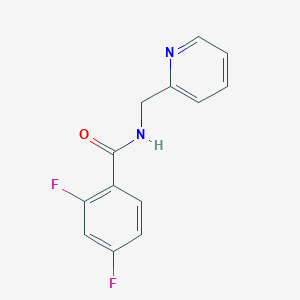
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, also known as CNEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CNEM is a yellow crystalline solid that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in regulating cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of using (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research on (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. One area of research could focus on the development of more efficient synthesis methods for (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, which could help to reduce costs and increase the availability of the compound for research purposes. Additionally, further studies could be conducted to explore the potential anti-cancer and anti-inflammatory properties of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone, as well as its potential applications in the treatment of infectious diseases. Finally, research could also focus on the development of new derivatives of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone involves a multi-step process that begins with the reaction of 2-chloro-5-nitrophenol with potassium carbonate in a solvent such as dimethylformamide. The resulting compound is then reacted with 4-ethoxybenzaldehyde in the presence of a catalyst such as piperidine to form the final product, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone. The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is a complex process that requires careful attention to detail and precise control over reaction conditions.
Applications De Recherche Scientifique
(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been the subject of numerous scientific studies due to its potential applications in drug development. One area of research has focused on the use of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone as a potential anti-cancer agent. Studies have shown that (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)13-9-11(17(19)20)5-8-14(13)16/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGUXWEPWRKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B5795378.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5795394.png)

![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)


![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)
